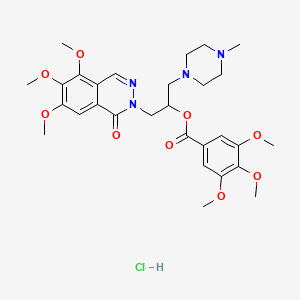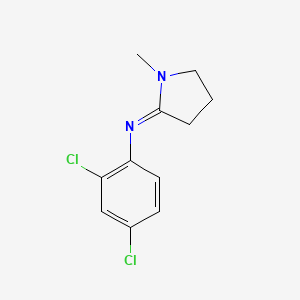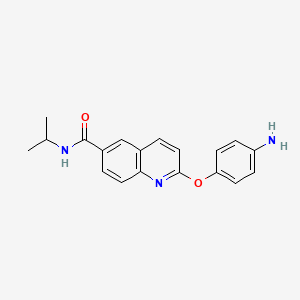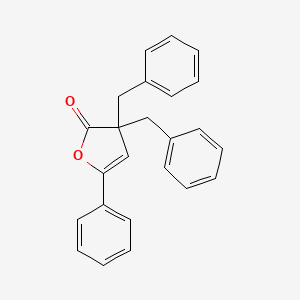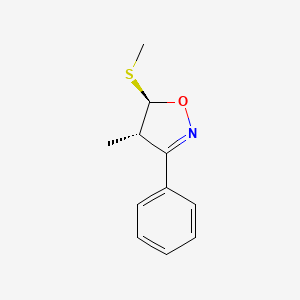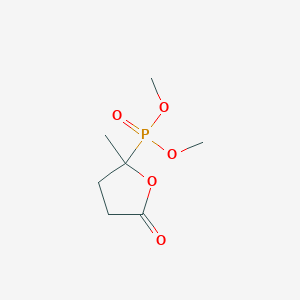![molecular formula C16H20N2O5 B12900605 1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine CAS No. 61617-07-0](/img/structure/B12900605.png)
1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(®-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, a benzyloxycarbonyl group, and a propanoic acid moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety is attached through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of ®-2-(®-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the amide bond, potentially yielding amine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-(®-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-(®-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing premature reactions. The pyrrolidine ring and propanoic acid moiety contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities and properties.
N-Benzyloxycarbonyl-L-proline: A similar compound with a proline ring instead of a pyrrolidine ring.
N-Benzyloxycarbonyl-D-alanine: A compound with an alanine moiety instead of a propanoic acid moiety.
Uniqueness
®-2-(®-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)propanoic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a propanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
61617-07-0 |
|---|---|
Formule moléculaire |
C16H20N2O5 |
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C16H20N2O5/c1-11(15(20)21)17-14(19)13-8-5-9-18(13)16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,19)(H,20,21)/t11-,13-/m1/s1 |
Clé InChI |
XMVYSQUPGXSTJR-DGCLKSJQSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


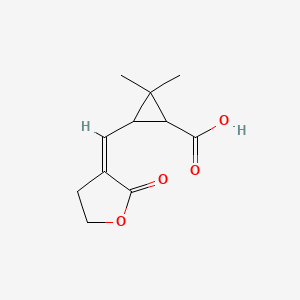
![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
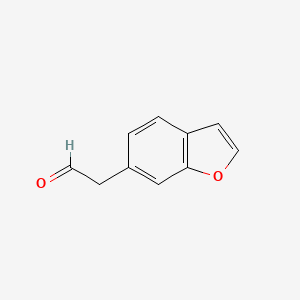
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
